molecular formula C26H23ClN2OS2 B11588834 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11588834
M. Wt: 479.1 g/mol
InChI Key: OFZLTRUVSVXJOL-UHFFFAOYSA-N
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Description

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound that belongs to the class of isothiazoloquinolines This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyphenyl group, and a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its specific combination of structural features, including the phenoxyphenyl group, the quinoline core, and the thione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

Molecular Formula

C26H23ClN2OS2

Molecular Weight

479.1 g/mol

IUPAC Name

2-(5-chloro-2-phenoxyphenyl)-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C26H23ClN2OS2/c1-15-12-19-20(13-16(15)2)28-26(3,4)24-23(19)25(31)29(32-24)21-14-17(27)10-11-22(21)30-18-8-6-5-7-9-18/h5-14,28H,1-4H3

InChI Key

OFZLTRUVSVXJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C

Origin of Product

United States

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